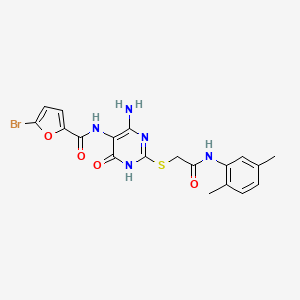

N-(4-amino-2-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-5-bromofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Amino-2,5-dimethylphenol” is a chemical compound with the molecular formula C8H11NO . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular weight of “4-Amino-2,5-dimethylphenol” is 137.18 g/mol . The IUPAC name for this compound is 4-amino-2,5-dimethylphenol .Physical And Chemical Properties Analysis

“4-Amino-2,5-dimethylphenol” is a white to beige powder . It has a melting point of 242°C to 243°C .Scientific Research Applications

Antitrypanosomal Activity

This compound has been found to exhibit quite good antitrypanosomal activity . Trypanosoma brucei rhodesiense is a causative organism of sleeping sickness, also known as human African trypanosomiasis (HAT) . The development of new efficient antitrypanosomal compounds with fewer side effects is an urgent need .

Antiplasmodial Activity

The compound has shown excellent antiplasmodial activity . Plasmodium falciparum is a causative organism of malaria . With the emergence and spread of resistance to artemisinin combination therapies, there is a great demand for antiplasmodial compounds with alternative mechanisms of action .

Nucleophilic Attack on Aldehyde Carbon

The compound can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to act as a nucleophile, attacking the aldehyde carbon .

Aldol Condensation

The compound can undergo an aldol condensation . This is a reaction that is particularly useful in organic synthesis, allowing for the construction of carbon-carbon bonds .

Formation of Guanidines

The compound can be used in the formation of guanidines . Guanidines are a class of organic compounds that have a variety of uses in medicinal chemistry .

Synthesis of 2-Aminopyrimidine Derivatives

The compound can be used in the synthesis of 2-aminopyrimidine derivatives . These derivatives have been found to have antitrypanosomal and antiplasmodial activities .

Safety and Hazards

properties

IUPAC Name |

N-[4-amino-2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-5-bromofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN5O4S/c1-9-3-4-10(2)11(7-9)22-14(26)8-30-19-24-16(21)15(18(28)25-19)23-17(27)12-5-6-13(20)29-12/h3-7H,8H2,1-2H3,(H,22,26)(H,23,27)(H3,21,24,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISINYOFNLOJPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(O3)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401488.png)

![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B2401497.png)